![molecular formula C26H18N2O3 B2602025 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide CAS No. 361173-27-5](/img/structure/B2602025.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

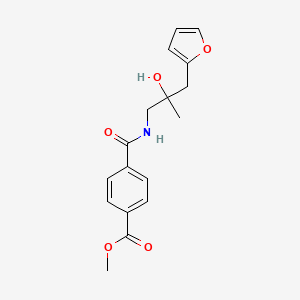

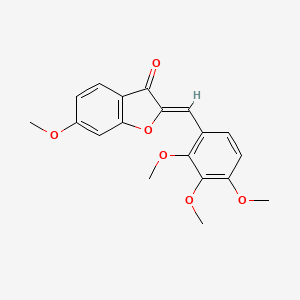

“N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide” is an organic compound with a molecular formula of C19H13N3O2 . It is a derivative of benzoxazole, which is a heterocyclic compound with a benzene-fused oxazole ring structure . Benzoxazole derivatives are known for their various biological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenols with various reagents . For instance, a simple, green, and efficient method enables the synthesis of benzoxazoles from o-amino phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzoxazole ring fused with a phenyl ring, which is further connected to a phenoxybenzamide group . The average mass of the molecule is 315.325 Da .

Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives depend on the functional groups present in the molecule. For instance, the reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives in an efficient and connective methodology .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . The molecule has 5 hydrogen bond acceptors and 1 hydrogen bond donor .

科学的研究の応用

Palladium-Catalyzed Synthesis

A novel method for synthesizing 4-phenylquinazolinones through a palladium-catalyzed domino reaction involving o-aminobenzamides and benzyl alcohols in water has been developed. This process highlights the synthesis of benzoxazole derivatives, demonstrating the compound's relevance in organic synthesis and material science (Hikawa et al., 2012).

Thermal Fragmentation and Rearrangement

Research on the thermal fragmentation and rearrangement of N-phenylbenzamide oxime derivatives has led to the synthesis of benzimidazoles, benzoxazoles, and other heterocyclic compounds. This study elucidates the compound's role in facilitating diverse chemical transformations (Gaber et al., 2011).

Polybenzoxazine Materials

The synthesis and characterization of polybenzoxazine monomers with phenylnitrile functional groups have been explored. These materials exhibit improved thermal stability and dynamic mechanical properties, showcasing the compound's utility in the development of advanced materials (Qi et al., 2009).

Novel Aromatic Polyimides

The synthesis of new diamines and their polymerization with various dianhydrides to produce novel aromatic polyimides demonstrates the compound's applicability in creating materials with potential electronic and aerospace applications. These polymers exhibit remarkable solubility and thermal stability (Butt et al., 2005).

Anticonvulsant Activity

A series of benzamide derivatives have been evaluated for their anticonvulsant effects, contributing to the understanding of the compound's potential in developing new therapeutic agents. The study showcases the compound's relevance in pharmacology and drug development (Clark et al., 1984).

Antioxidant Agents

N-arylbenzamides with varying methoxy and hydroxy groups have been studied for their antioxidant capacities. The most promising derivatives display enhanced antioxidative properties, highlighting the compound's potential in designing potent antioxidants (Perin et al., 2018).

作用機序

Target of Action

The primary targets of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide Similar compounds have been reported to exhibit antimicrobial activity

Mode of Action

The exact mode of action of This compound Similar compounds have been reported to exhibit antimicrobial activity , suggesting that this compound may interact with microbial cells, leading to their inhibition or destruction

Biochemical Pathways

The biochemical pathways affected by This compound Based on the potential antimicrobial activity of similar compounds , it’s possible that this compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or destruction

Result of Action

The molecular and cellular effects of This compound Based on the potential antimicrobial activity of similar compounds , it’s possible that this compound may lead to the inhibition or destruction of microbial cells

生化学分析

Biochemical Properties

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit antimicrobial activity against several bacterial and fungal strains .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. It has been found to exhibit anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O3/c29-25(18-12-16-22(17-13-18)30-21-6-2-1-3-7-21)27-20-14-10-19(11-15-20)26-28-23-8-4-5-9-24(23)31-26/h1-17H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZRSWJAIZMECO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2601946.png)

![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)

![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2601949.png)

![(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2601955.png)

![N-[2-(3-methylthiophen-2-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2601957.png)

![Bicyclo[1.1.1]pentane-1,3-diyldimethanol](/img/structure/B2601964.png)